N-(3-Hydroxypropyl)acrylamide

Descripción general

Descripción

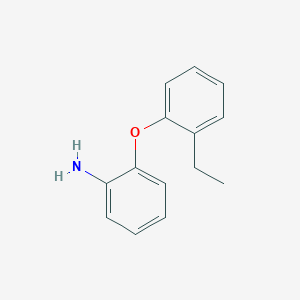

N-(3-Hydroxypropyl)acrylamide, also known as 3-Acryloylamino-1-propanol, is a compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 . It is used in the preparation of hydrogels and has a certain hydrophilicity due to its chemical structure containing hydroxyl and acetone groups .

Synthesis Analysis

The synthesis of N-(3-Hydroxypropyl)acrylamide involves changing the rheological properties of the printing solution with clay. By forming phytic acid cross-linked polyaniline conductive polymer network in situ on the poly (N-isopropyl acrylamide) matrix, 3D printing of thermally responsive conductive hybrid hydrogels was realized .Molecular Structure Analysis

The molecular structure of N-(3-Hydroxypropyl)acrylamide contains an acrylic group, which is an alkene compound . The difference in molecular structure between the two determines their differences in properties and applications .Chemical Reactions Analysis

N-(3-Hydroxypropyl)acrylamide has high hydrophilicity, is soluble in water, and has active groups, making it prone to chemical reactions with other substances . Acrylamide, on the other hand, has strong unsaturated properties and is easy to polymerize into polymers, exhibiting excellent high temperature and corrosion resistance .Physical And Chemical Properties Analysis

N-(3-Hydroxypropyl)acrylamide is a colorless liquid and an important organic synthetic raw material . It has high hydrophilicity, is soluble in water, and has active groups .Aplicaciones Científicas De Investigación

- Porous Silicon (pSi) Modification : Researchers have explored using N-(3-Hydroxypropyl)acrylamide (HPAm) in modifying porous silicon (pSi) surfaces for sustained drug delivery applications . By grafting copolymers of HPAm and N-benzophenone acrylamide (BPAm) onto the external pSi surfaces, they achieved controlled drug release. The modified pSi reservoirs released hydrophobic cancer chemotherapy drugs continuously while maintaining stability.

- Biodegradable Hydrogels : HPAm-based hydrogels have been investigated for drug delivery. These hydrogels exhibit thermoresponsive behavior, swelling at lower temperatures and collapsing at higher temperatures. They hold promise for controlled drug release .

- Poly(N-isopropylacrylamide) (PNIPAM) : PNIPAM is a thermoresponsive polymer that undergoes a reversible phase transition near body temperature. It has applications in drug delivery, tissue engineering, and biosensors. HPAm can be incorporated into PNIPAM-based hydrogels to enhance their properties .

- Thermoresponsive Colloidal Microgels : HPAm has been used in the preparation of thermoresponsive colloidal microgels. These microgels exhibit volume changes in response to temperature variations, making them suitable for drug delivery and other biomedical applications .

Drug Delivery Systems

Biomedical Applications

Safety and Hazards

Direcciones Futuras

N-(3-Hydroxypropyl)acrylamide has potential applications in biomedical and pharmaceutical areas, especially for site-specific drug delivery systems . It can also be used in the preparation of hydrogels for use in various applications such as tissue engineering, biomedical, and sensing applications .

Mecanismo De Acción

Mode of Action

It’s known that acrylamide derivatives can form covalent bonds with proteins and other biological molecules, altering their function . This interaction could potentially lead to changes in cellular processes, although the specifics would depend on the particular targets involved.

Biochemical Pathways

For instance, acrylamide derivatives have been studied for their role in drug delivery systems, where they can affect the distribution and metabolism of therapeutic agents .

Pharmacokinetics

The presence of the acrylamide group could also influence its metabolism, as acrylamides can be metabolized by various enzymes in the body .

Result of Action

For instance, it could potentially alter protein function, influence cellular signaling pathways, or affect the distribution and efficacy of therapeutic agents .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(3-Hydroxypropyl)acrylamide. Factors such as pH, temperature, and the presence of other biological molecules could potentially affect the compound’s stability and its interactions with its targets. Moreover, the compound’s action could also be influenced by the specific biological environment in which it’s present .

Propiedades

IUPAC Name |

N-(3-hydroxypropyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-6(9)7-4-3-5-8/h2,8H,1,3-5H2,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMHQYNMVKDBFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Hydroxypropyl)acrylamide | |

CAS RN |

44817-99-4 | |

| Record name | N-(3-hydroxypropyl)prop-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B3138096.png)

![2-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-5-[5-[5-[5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B3138104.png)

![2-[[[2-(4-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3138130.png)

![1-[(2-Iodoethoxy)methyl]-4-methoxybenzene](/img/structure/B3138159.png)